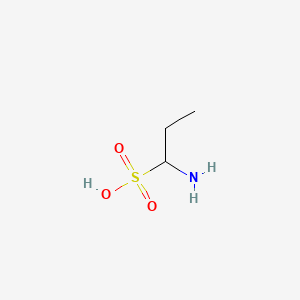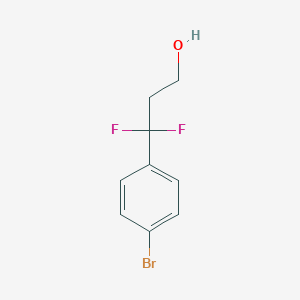
3-(4-Bromophenyl)-3,3-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-3,3-difluoropropan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on a propyl chain. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and difluoromethyl ketone.
Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with difluoromethyl magnesium bromide to form the intermediate 3-(4-bromophenyl)-3,3-difluoropropan-1-one.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: 3-(4-Bromophenyl)-3,3-difluoropropan-1-one.
Reduction: 3-(4-Phenyl)-3,3-difluoropropan-1-ol.
Substitution: 3-(4-Azidophenyl)-3,3-difluoropropan-1-ol or 3-(4-Cyanophenyl)-3,3-difluoropropan-1-ol.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-3,3-difluoropropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparación Con Compuestos Similares
- 3-(4-Chlorophenyl)-3,3-difluoropropan-1-ol
- 3-(4-Fluorophenyl)-3,3-difluoropropan-1-ol
- 3-(4-Methylphenyl)-3,3-difluoropropan-1-ol
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further chemical modifications.
- Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom, influencing its interaction with biological targets.
Propiedades
Fórmula molecular |
C9H9BrF2O |
|---|---|
Peso molecular |
251.07 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C9H9BrF2O/c10-8-3-1-7(2-4-8)9(11,12)5-6-13/h1-4,13H,5-6H2 |
Clave InChI |
AAJPNMOTWKCBAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCO)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


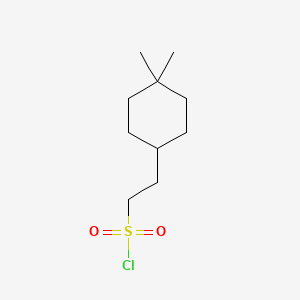
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)

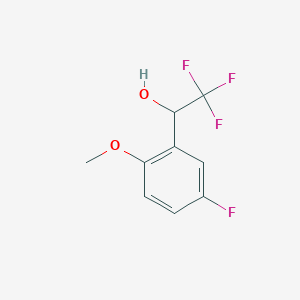

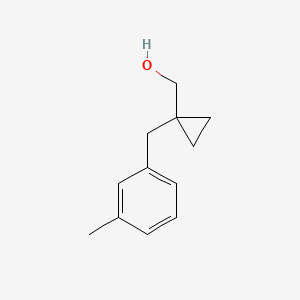
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
